molecular formula C13H15Cl2NO2S B2807512 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole hydrochloride CAS No. 1052545-61-5

4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole hydrochloride

Cat. No.: B2807512
CAS No.: 1052545-61-5
M. Wt: 320.23
InChI Key: MXSXWVQMWRTJJK-UHFFFAOYSA-N
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Description

Chemical Name: 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole hydrochloride
CAS Number: 99469-99-5 (hydrochloride salt)
Molecular Formula: $ \text{C}{13}\text{H}{15}\text{ClN}2\text{O}2\text{S} \cdot \text{HCl} $ (exact mass: 319.0501)
Structural Features:

  • A 1,3-thiazole core with a chloromethyl group at position 2.
  • A substituted phenyl ring at position 2, bearing 4-ethoxy and 3-methoxy groups.
  • Hydrochloride salt form enhances solubility and stability for pharmaceutical applications.

Synthesis and Applications: Thiazole derivatives are typically synthesized via the Hantzsch thiazole synthesis, involving condensation of α-haloketones with thioureas or thioamides.

Properties

IUPAC Name

4-(chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2S.ClH/c1-3-17-11-5-4-9(6-12(11)16-2)13-15-10(7-14)8-18-13;/h4-6,8H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSXWVQMWRTJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)CCl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827226
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Esterification and Etherification: The ethoxy and methoxy groups on the phenyl ring are introduced through esterification and etherification reactions, respectively.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Biological Activities

Research indicates that 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole hydrochloride exhibits significant antimicrobial and anticancer properties. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to diverse physiological effects. The thiazole moiety may also interact with specific enzymes or receptors, modulating their activity .

Antimicrobial Activity

Studies have shown that this compound demonstrates effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .

Anticancer Properties

In vitro studies have reported cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cells. The compound's ability to induce apoptosis in these cells suggests a potential role as an anticancer agent .

Applications in Proteomics

This compound is categorized as a biochemical for proteomics research. Proteomics focuses on the study of proteins, including their structure, function, interactions, and modifications. The compound's reactivity allows it to be used in studies aimed at understanding protein dynamics and interactions .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several steps, including the use of continuous flow reactors to optimize reaction conditions for high yields and purity. Structural modifications can enhance its biological activity and selectivity towards specific targets. For instance, variations in substituents can lead to differences in solubility and pharmacological profiles .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole hydrochloride depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of chloromethyl-substituted 1,3-thiazoles , which vary in substituents on the phenyl ring and physical properties. Below is a detailed comparison:

Table 1: Structural and Physical Comparison

Compound Name CAS Number Substituents on Phenyl Ring Melting Point (°C) Purity Price (JPY/1g) Key Differences vs. Target Compound
4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole hydrochloride 99469-99-5 4-ethoxy, 3-methoxy Not reported 95% Not reported Reference compound ; polar substituents enhance solubility.
2-[4-(Chloromethyl)phenyl]-1,3-thiazole 906352-61-2 None (plain phenyl) 67–69 97% 66,900 Lacks ethoxy/methoxy groups; lower polarity.
4-(Chloromethyl)-2-phenyl-1,3-thiazole 4771-31-7 None (plain phenyl) 49–50 97% Not reported Simpler structure; lower melting point.
4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride 1049726-64-8 4-ethyl Not reported Not reported Not reported Ethyl group increases hydrophobicity.
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride sc-339640 3-bromo Not reported Not reported $188/250 mg Bromine’s larger size may alter binding affinity.
4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride 1049790-37-5 4-isopropyl Not reported 99% Not reported Bulky isopropyl group reduces solubility.

Key Observations :

Compounds with halogen substituents (e.g., bromo in ) may exhibit higher molecular weights and altered pharmacokinetics due to halogen’s electronegativity and steric bulk.

Physical Properties: Melting points correlate with molecular symmetry and intermolecular forces. Hydrochloride salts (e.g., target compound and ) generally have higher solubility in aqueous media than neutral thiazoles .

Synthetic Routes: Thiazole derivatives are commonly synthesized via reflux in DMF with precursors like α-bromoacetophenones and substituted thioureas, as seen in . The target compound’s synthesis likely involves a similar pathway with 4-ethoxy-3-methoxyphenyl thiourea.

Biological Activity

4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole hydrochloride, a compound with notable structural properties, has garnered attention for its potential biological activities. This article explores its pharmacological profile, including anticancer properties, mechanisms of action, and relevant structure-activity relationships (SAR).

  • Molecular Formula : C13_{13}H14_{14}ClN1_{1}O3_{3}S
  • Molecular Weight : 320.23 g/mol
  • CAS Number : 23421-57-0
  • Density : 1.267 g/cm³
  • Boiling Point : 384.5°C at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of cancer treatment. It has demonstrated significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. This is evidenced by its ability to inhibit the proliferation of several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • U-937 (monocytic leukemia)

The compound's anticancer efficacy is often measured using IC50_{50} values, which indicate the concentration required to inhibit cell growth by 50%.

Cell LineIC50_{50} Value (µM)Reference
MCF-70.12 - 2.78
A5490.79 - 5.51
U-9370.11 - 1.47

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, a critical process for cancer cell division and survival. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis (programmed cell death) in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the thiazole ring and substituents on the phenyl group significantly influence biological activity. For example:

  • Electron Donating Groups (EDGs) : The presence of EDGs on the phenyl ring enhances cytotoxic activity.
  • Electron Withdrawing Groups (EWGs) : Conversely, the introduction of EWGs tends to diminish the compound's potency.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related thiazole derivatives, providing context for understanding the efficacy of this specific compound.

  • Study on Thiazole Derivatives : A study published in Journal of Medicinal Chemistry reported that thiazole derivatives exhibited improved cytotoxicity compared to their parent compounds, with IC50_{50} values significantly lower than established chemotherapeutics like doxorubicin .
  • Apoptosis Induction : Flow cytometry assays indicated that compounds similar to this compound are potent inducers of apoptosis in various cancer cell lines .
  • Comparative Analysis : In comparative studies against standard anticancer agents, this compound showed comparable or superior activity against specific cancer types, suggesting its potential as a lead compound for further development .

Q & A

Q. Table 1: Comparative Synthesis Parameters

Parameter
SolventEthanol1,2-Dichloroethane
Temperature80°C, 2 hrs100°C, 4 hrs
CatalystNoneBF₃·Et₂O
Yield78%82%

Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : In DMSO-d₆, the chloromethyl group (δ ~4.5 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns .
  • X-ray Crystallography : Reveals planar thiazole rings with dihedral angles <10° between aromatic substituents, minimizing steric clashes (e.g., 35.4° nitro group tilt in ) .
  • IR Spectroscopy : C-Cl stretch at 680–720 cm⁻¹ and C=S absorption at 1220 cm⁻¹ .

Basic: How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

  • Antimicrobial Assays : Disk diffusion against E. coli and S. aureus (MIC ≤25 µg/mL), with zones of inhibition compared to ampicillin controls .
  • Cytotoxicity : MTT assay on MCF7 cells (IC₅₀ ~15 µM after 48 hrs) .
  • Enzyme Inhibition : Thiazole derivatives inhibit COX-2 (IC₅₀ ~0.8 µM) via competitive binding .

Advanced: How do substituents (e.g., ethoxy vs. methoxy) influence bioactivity in SAR studies?

Methodological Answer:

  • Electron-Donating Groups : Methoxy/ethoxy groups enhance solubility and π-stacking with hydrophobic enzyme pockets (e.g., COX-2) .
  • Halogen Effects : Chlorine at the 4-position increases electrophilicity, improving antimicrobial potency (MIC reduced by 40% vs. non-halogenated analogs) .
  • Steric Considerations : Bulkier substituents (e.g., ethoxy) reduce binding affinity by 20% compared to methoxy in docking studies .

Advanced: What strategies stabilize the compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Store at pH 5–6 (HCl salt form) to prevent hydrolysis of the chloromethyl group. Degradation >10% occurs at pH >8 .
  • Thermal Stability : Decomposition onset at 150°C (TGA data). Lyophilization or storage at -20°C in amber vials extends shelf life .
  • Light Sensitivity : UV-Vis shows λmax at 290 nm; protect from light to avoid photolytic cleavage .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Variability : Discrepancies in IC₅₀ values (e.g., 15 µM vs. 25 µM) arise from differences in cell passage number or serum content .
  • Impurity Effects : HPLC purity >95% is critical; batches with <90% purity show 30% reduced activity due to byproducts .
  • Solvent Artifacts : DMSO stock solutions >10 mM can induce cytotoxicity; use fresh dilutions in PBS .

Advanced: What advanced analytical techniques validate purity and degradation products?

Methodological Answer:

  • HPLC-MS : C18 column (ACN/0.1% formic acid gradient) detects degradation products (e.g., hydrolyzed chloromethyl group at m/z 285) .
  • DSC/TGA : Melting point (128–129°C) and decomposition profile confirm thermal stability .
  • LC-QTOF : Identifies trace oxidation products (e.g., sulfoxide at m/z 318) with <0.1% abundance .

Advanced: How do molecular docking studies predict target binding modes?

Methodological Answer:

  • Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., HIV-1 protease, PDB: 1NH0) .
  • Docking Workflow : AutoDock Vina with Lamarckian GA; grid box centered on catalytic residues (e.g., Asp25 for HIV protease) .
  • Validation : RMSD <2 Å between docked and crystallographic poses confirms reliability .

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